2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a unique combination of an indole ring, a diazepane ring, and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 4-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Diazepane Ring Formation: The diazepane ring can be constructed through a cyclization reaction involving a diamine and a dihalide under basic conditions.
Propargylation: The propargyl group is introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base.
Coupling Reaction: Finally, the indole and diazepane moieties are coupled through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole ring or the propargyl group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the propargyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Oxidized derivatives of the indole or propargyl group
Reduction: Reduced forms of the carbonyl or propargyl group
Substitution: Substituted indole derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The compound’s structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The indole ring can interact with aromatic residues in the target protein, while the diazepane ring may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one
- 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-ol
- 2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-amine
Uniqueness
The uniqueness of this compound lies in its combination of an indole ring, a diazepane ring, and a propargyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)-1-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-2-7-21-8-4-9-22(11-10-21)17(23)12-14-13-20-16-6-3-5-15(19)18(14)16/h1,3,5-6,13,20H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYVKOXJEOQOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)CC2=CNC3=C2C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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